molecular formula C22H27BrO10S B11647946 C22H27BrO10S

C22H27BrO10S

Cat. No.: B11647946
M. Wt: 563.4 g/mol
InChI Key: ZDUHEZBXPHVNCZ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C22H27BrO10S is a complex organic molecule that contains carbon, hydrogen, bromine, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H27BrO10S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common methods include:

    Stepwise Synthesis: This involves the sequential addition of functional groups to a core structure, often using protecting groups to prevent unwanted reactions.

    Catalytic Reactions: Catalysts such as palladium or platinum may be used to facilitate specific bond formations.

    Reaction Conditions: Typical conditions include controlled temperatures, specific solvents, and inert atmospheres to prevent oxidation or other side reactions.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and real-time monitoring can help optimize reaction conditions and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

C22H27BrO10S: can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Conditions: Reactions may be carried out under controlled temperatures, inert atmospheres, and specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

C22H27BrO10S: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of C22H27BrO10S involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of specific genes involved in cellular processes.

Comparison with Similar Compounds

C22H27BrO10S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    C22H27ClO10S: A chlorine analog with potentially different reactivity and biological activity.

    C22H27BrO9S: A compound with one less oxygen atom, which may affect its chemical properties and applications.

By comparing these compounds, researchers can better understand the specific features and potential advantages of This compound .

Properties

Molecular Formula

C22H27BrO10S

Molecular Weight

563.4 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[2-(4-bromophenoxy)ethylsulfanyl]oxan-2-yl]methyl acetate

InChI

InChI=1S/C22H27BrO10S/c1-12(24)29-11-18-19(30-13(2)25)20(31-14(3)26)21(32-15(4)27)22(33-18)34-10-9-28-17-7-5-16(23)6-8-17/h5-8,18-22H,9-11H2,1-4H3

InChI Key

ZDUHEZBXPHVNCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SCCOC2=CC=C(C=C2)Br)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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